BenchChemオンラインストアへようこそ!

Furagin

Antimicrobial Resistance Urinary Tract Infection Nitrofuran

Furagin (Furazidine) is a differentiated nitrofuran antibiotic for advanced UTI and oncology research. It exhibits superior in vitro potency against E. coli (mean MIC 6.05 µg/mL vs 10.46 µg/mL for nitrofurantoin) and isoform-selective inhibition of tumor-associated carbonic anhydrases hCA IX (KI=260 nM) and hCA XII (KI=57 nM). Its distinct PK profile (8-13% urinary recovery) enables comparative nitrofuran PK/PD modeling studies. For research use only; not for human use.

Molecular Formula C10H8N4O5
Molecular Weight 264.19 g/mol
CAS No. 1672-88-4
Cat. No. B1674188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuragin
CAS1672-88-4
SynonymsNF 416;  NF416;  NF-416;  F-35;  Akritoin;  Furazidin;  Furazidine;  Furagin.
Molecular FormulaC10H8N4O5
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5+
InChIKeyDECBQELQORZLLP-UAIOPKHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Furagin (CAS 1672-88-4) for Urinary Tract Infection Research: A Nitrofuran Antimicrobial Agent with Distinct Pharmacokinetic and Inhibitory Profiles


Furagin (Furazidine) is a 2‑substituted 5‑nitrofuran antimicrobial agent that is chemically and structurally analogous to nitrofurantoin, the most widely used drug in its class [1]. It exerts a bactericidal or bacteriostatic effect through the inhibition of bacterial nucleic acid synthesis, with minimal inhibitory concentrations (MICs) that are generally comparable to or lower than those of nitrofurantoin against common uropathogens [2]. Furagin is indicated primarily for the treatment of uncomplicated urinary tract infections (UTIs), including acute cystitis and pyelonephritis, and is frequently prescribed in Eastern Europe and the former Soviet Union [3]. Unlike nitrofurantoin, Furagin exhibits a distinct pharmacokinetic profile characterized by sustained serum concentrations and lower urinary excretion, which influences both its efficacy and safety considerations [4].

Why Furagin (CAS 1672-88-4) Cannot Be Substituted with Generic Nitrofurantoin in Urinary Tract Infection Models


Although Furagin and nitrofurantoin are both 5‑nitrofuran derivatives, they exhibit substantial differences in urinary excretion, in vitro potency against drug‑resistant strains, and genotoxicity profiles that preclude simple interchangeability. Furagin demonstrates significantly lower 24‑hour urinary recovery (8–13%) compared to nitrofurantoin (36%) [1], resulting in divergent exposure of the urothelium and systemic tissues. Furthermore, direct head‑to‑head studies show that Furagin displays lower minimum inhibitory concentrations (MICs) against multidrug‑resistant Escherichia coli and methicillin‑resistant Staphylococcus aureus (MRSA) [2]. Substitution with nitrofurantoin would therefore compromise the intended pharmacodynamic and safety profiles in both research and clinical settings. Additionally, Furagin's unique activity as an isoform‑selective inhibitor of human carbonic anhydrases IX and XII—a property not shared by nitrofurantoin—expands its potential application beyond antimicrobial therapy [3].

Furagin (CAS 1672-88-4) Evidence Guide: Quantified Differentiation from Nitrofurantoin in Antimicrobial Potency, Pharmacokinetics, Genotoxicity, and Carbonic Anhydrase Inhibition


Superior In Vitro Potency of Furagin Against Multidrug-Resistant Uropathogens Compared to Nitrofurantoin

In a comparative in vitro study of 116 clinical uropathogen isolates, Furagin (furazidin) exhibited lower minimum inhibitory concentrations (MICs) than nitrofurantoin against both Gram‑negative and Gram‑positive bacteria, including multidrug‑resistant (MDR) Escherichia coli and methicillin‑resistant Staphylococcus aureus (MRSA) [1]. The MIC ranges for Furagin were consistently lower across all organism groups tested [1].

Antimicrobial Resistance Urinary Tract Infection Nitrofuran

Pharmacokinetic Differentiation: Lower Urinary Excretion of Furagin Results in Divergent Urothelial Exposure

Human pharmacokinetic studies following a single 200 mg oral dose demonstrate that Furagin achieves high and sustained serum concentrations but exhibits substantially lower urinary excretion compared to nitrofurantoin. The 24‑hour urinary recovery of Furagin is only 8–13% of the administered dose, whereas nitrofurantoin shows approximately 36% recovery [1]. Despite this difference, both drugs achieve urinary concentrations that remain well above the MIC values for most susceptible uropathogens [2].

Pharmacokinetics Drug Metabolism Renal Excretion

Furagin Induces Time‑Independent Sister Chromatid Exchanges (SCEs) Without Dose‑Duration Dependent Increase in Chromosomal Aberrations

A cytogenetic analysis of 109 blood samples from 95 pediatric UTI patients treated with Furagin for 1–12 months revealed a time‑independent increase in sister chromatid exchange (SCE) frequency compared to untreated controls [1]. Crucially, total chromosomal aberration (CA) frequency did not differ significantly between groups with varying durations of Furagin treatment, although the frequency of chromatid exchanges (triradials and quadriradials) increased with longer therapy [1]. In vitro, Furagin at 20–40 μM induces chromosomal damage and SCEs in human lymphocytes [2].

Genotoxicity Cytogenetics Drug Safety

Furagin as an Isoform‑Selective Inhibitor of Human Carbonic Anhydrases IX and XII with Nanomolar Potency

Furagin potently inhibits the cancer‑associated human carbonic anhydrase isoforms IX and XII with Ki values of 260 nM and 57 nM, respectively [1]. It shows no inhibitory activity against the widely expressed cytosolic isoform CA I and only weak inhibition of CA II (Ki = 9.6 μM) [1]. This isoform selectivity profile is distinct from nitrofurantoin, which has not been characterized for carbonic anhydrase inhibition.

Carbonic Anhydrase Cancer Research Drug Repurposing

Clinical Equivalence with Ciprofloxacin in Acute Cystitis Despite Longer Treatment Duration

In a randomized controlled trial of 27 women with acute cystitis, Furagin (100 mg three times daily for 7 days) demonstrated equivalent clinical efficacy to ciprofloxacin (250 mg twice daily for 3 days) in eradicating infection [1]. However, ciprofloxacin achieved faster pathogen clearance: at follow‑up (median 4 days for ciprofloxacin vs 5 days for Furagin), no bacteria were detected in the ciprofloxacin group, whereas 4 of 14 Furagin‑treated patients had positive urine cultures [1].

Clinical Trial Urinary Tract Infection Fluoroquinolone

Recommended Research and Industrial Applications for Furagin (CAS 1672-88-4) Based on Verified Evidence


In Vitro Antimicrobial Susceptibility Testing of Multidrug‑Resistant Uropathogens

Furagin should be prioritized for in vitro susceptibility testing panels when evaluating nitrofuran activity against clinical isolates of multidrug‑resistant E. coli or MRSA. The compound's lower MIC values compared to nitrofurantoin (4–64 mg/L vs 16–64 mg/L for Enterobacteriaceae) provide a more sensitive measure of nitrofuran susceptibility in these high‑priority resistant strains [1]. Researchers can use Furagin to define breakpoints for emerging nitrofuran resistance and to screen for synergistic combinations with other antimicrobial classes.

Pharmacokinetic Modeling of Renal Drug Excretion in UTI Animal Models

Given Furagin's uniquely low urinary excretion (8–13% of dose over 24 hours) relative to nitrofurantoin (36%), it serves as a valuable tool compound for studying the relationship between urinary drug concentration, urothelial exposure, and therapeutic efficacy in UTI models [2]. Investigators should account for this reduced renal elimination when designing dosing regimens for rodent UTI studies, as urinary concentrations may not scale linearly from nitrofurantoin‑based models.

Carbonic Anhydrase IX/XII Inhibition for Hypoxic Tumor Biology Research

Furagin's potent and isoform‑selective inhibition of hCA IX (Ki = 260 nM) and hCA XII (Ki = 57 nM) makes it a useful chemical probe for investigating the role of these hypoxia‑inducible enzymes in tumor cell survival, pH regulation, and metastasis [3]. Unlike broad‑spectrum CA inhibitors, Furagin spares the ubiquitous cytosolic isoforms CA I and CA II, allowing researchers to dissect the specific contribution of CA IX/XII in cancer models with reduced confounding from systemic CA inhibition.

Genotoxicity Assessment of Nitrofuran Antibiotics in Long‑Term Exposure Studies

Furagin's documented induction of sister chromatid exchanges (SCEs) in human lymphocytes without a corresponding increase in total chromosomal aberrations provides a nuanced genotoxicity profile that can be exploited in mechanistic toxicology studies [4]. Researchers investigating structure‑activity relationships for nitrofuran genotoxicity can use Furagin as a reference compound to differentiate SCE‑inducing potential from clastogenicity, informing the design of safer nitrofuran derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.